4'-Hydroxy Trazodone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-14-15(5-6-17(16)26)23-12-10-22(11-13-23)7-3-9-25-19(27)24-8-2-1-4-18(24)21-25/h1-2,4-6,8,14,26H,3,7,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUZSRSXQFIOPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675963 | |
| Record name | 2-{3-[4-(3-Chloro-4-hydroxyphenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53818-10-3 | |
| Record name | 4-Hydroxytrazodone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053818103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{3-[4-(3-Chloro-4-hydroxyphenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYTRAZODONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3ZBN4W677 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Formation and Biotransformation of 4 Hydroxy Trazodone
Precursor Compounds and Pathways
Role of CYP3A4 in Trazodone (B27368) Metabolism to m-Chlorophenylpiperazine (mCPP)
m-Chlorophenylpiperazine (mCPP) as an Intermediate Metabolite
Formation of p-Hydroxy-mCPP from mCPP
Meta-chlorophenylpiperazine (mCPP) is a known active metabolite of trazodone and other related drugs pharmgkb.orgwikipedia.org. The primary metabolic pathway for mCPP involves aromatic ring hydroxylation, leading to the formation of p-hydroxy-mCPP (OH-mCPP) tandfonline.comtandfonline.com. This hydroxylation step is a significant route for mCPP clearance wikipedia.org.
Enzymatic Basis of mCPP Hydroxylation
The hydroxylation of mCPP to p-hydroxy-mCPP is predominantly catalyzed by the cytochrome P450 (CYP) 2D6 enzyme wikipedia.orgnih.gov. Studies using human liver microsomes and recombinant CYP isoforms have confirmed that CYP2D6 is the primary enzyme responsible for this transformation nih.govtandfonline.com. Inhibition studies with quinidine, a specific CYP2D6 inhibitor, demonstrated a concentration-dependent decrease in OH-mCPP production, further supporting CYP2D6's role nih.gov.
Enzymology of 4'-Hydroxylation
4'-Hydroxytrazodone is formed through the hydroxylation of the parent drug, trazodone vulcanchem.com. This process occurs primarily via hepatic metabolism, involving several liver enzymes.
Identification of Specific Cytochrome P450 Isoforms Mediating 4'-Hydroxylation (e.g., CYP3A4)
The hydroxylation of trazodone at the 4' position, leading to 4'-Hydroxytrazodone, is a major metabolic pathway for trazodone clearance vulcanchem.com. While multiple CYP isoforms are involved in trazodone metabolism, CYP3A4 is identified as a significant contributor to the formation of 4'-Hydroxytrazodone vulcanchem.comresearchgate.netdrugbank.comwikipedia.org. Studies indicate that CYP3A4 is responsible for the aromatic hydroxylation of trazodone vulcanchem.comresearchgate.net. Additionally, CYP3A4 is also involved in the N-dealkylation of trazodone to form mCPP researchgate.netdrugbank.comwikipedia.orgecddrepository.org. Other CYP isoforms, such as CYP2D6 and potentially CYP1A2, may also play a role in trazodone metabolism, although CYP3A4 is considered the predominant enzyme for 4'-hydroxylation vulcanchem.comresearchgate.netwikipedia.org.
Substrate Specificity and Enzyme Kinetics in Metabolite Formation
While detailed kinetic parameters (Km, Vmax) specifically for the 4'-hydroxylation of trazodone by CYP3A4 are not extensively detailed in the provided search results, general principles of enzyme kinetics apply. CYP enzymes exhibit substrate specificity, meaning they preferentially bind and metabolize certain molecules. CYP3A4 is known for its broad substrate specificity and is involved in the metabolism of a vast array of drugs wikipedia.orgmedsafe.govt.nz. The rate of metabolite formation is dependent on substrate concentration, enzyme concentration, and the enzyme's intrinsic kinetic properties nih.govslideshare.netsolubilityofthings.com. For CYP3A4, substrate binding to the active site initiates the catalytic cycle, which involves oxygen incorporation to form hydroxylated products mdpi.comwikipedia.orgmdpi.com.
Subsequent Conjugation Pathways of 4'-Hydroxy Trazodone and Related Metabolites
Following Phase I metabolism, hydroxylated metabolites like 4'-Hydroxytrazodone and p-hydroxy-mCPP can undergo Phase II conjugation reactions, which typically increase their water solubility and facilitate excretion.
Glucuronidation of Hydroxylated Metabolites
Hydroxylated metabolites, including those derived from trazodone and mCPP, are substrates for glucuronidation tandfonline.comnih.govoup.comcore.ac.uk. Glucuronidation is a major Phase II metabolic pathway catalyzed by UDP-glucuronosyltransferase (UGT) enzymes heraldopenaccess.usresearchgate.netresearchgate.net. These enzymes conjugate glucuronic acid to the hydroxyl group of metabolites, forming glucuronides core.ac.uk. For instance, p-hydroxy-mCPP is rapidly conjugated to form both glucuronide and sulfate (B86663) conjugates, which are then excreted tandfonline.comnih.gov. Similarly, 4'-Hydroxytrazodone can also be glucuronidated, forming this compound β-D-glucuronide biosynth.comguidechem.comscbt.com. UGT enzymes, such as UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, and 2B15, are important in drug and xenobiotic metabolism, with specific isoforms showing substrate preferences tandfonline.com.
Pharmacological and Biological Activities of 4 Hydroxy Trazodone
Organic Anion Transporter (OAT) Modulation
Organic anion transporters (OATs) are crucial for the transport and elimination of a wide range of endogenous and exogenous compounds, including drugs and their metabolites, primarily in the kidneys. The interaction of 4'-Hydroxy Trazodone (B27368) with these transporters is a key aspect of its pharmacological profile.
Inhibition Profile of OAT3
Studies have characterized 4'-Hydroxy Trazodone as an inhibitor of Organic Anion Transporter 3 (OAT3). OAT3 is expressed on the basolateral membrane of renal proximal tubule cells and plays a vital role in the secretion of various drugs and metabolites into the urine nih.govnih.gov.
Affinity and Potency (Ki values) for OAT3
Research indicates that this compound inhibits OAT3 with a reported inhibition constant (Ki) value of 16.9 µM caymanchem.commedchemexpress.combiomol.combioscience.co.ukglpbio.com. This value quantifies the compound's affinity for OAT3, with lower Ki values indicating higher potency.
Selectivity Over Other OAT Isoforms (e.g., OAT1)
A significant finding regarding the OAT interaction profile of this compound is its selectivity. The compound demonstrates a preference for inhibiting OAT3 over other OAT isoforms, such as OAT1. Studies have reported that this compound has a Ki value greater than 200 µM for OAT1, indicating a substantially lower affinity and inhibitory effect on this transporter compared to OAT3 caymanchem.commedchemexpress.combiomol.combioscience.co.ukglpbio.com. This selectivity is important in understanding its potential impact on drug disposition and avoiding off-target effects mediated by OAT1.
Mechanistic Insights into OAT Inhibition
While detailed mechanistic insights into how this compound inhibits OAT3 are still emerging, its classification as an inhibitor suggests it binds to the transporter protein, thereby blocking the uptake or efflux of OAT substrates. The specific binding site and the conformational changes induced by this compound are areas for further investigation. However, the observed Ki values provide quantitative data on its inhibitory potential. The broader context of OAT function highlights their role in drug-drug interactions, where inhibitors can alter the elimination of co-administered drugs that are substrates of these transporters nih.gov.
Potential Pharmacodynamic Contributions and Receptor-Mediated Interactions
Beyond its transporter interactions, this compound's pharmacological activity may also stem from its influence on neurotransmitter systems.
Exploration of Serotonergic System Modulation
The parent compound, trazodone, is known for its modulation of the serotonergic system, acting as a serotonin (B10506) antagonist and reuptake inhibitor (SARI) pharmgkb.orghres.canih.govdrugbank.com. While direct extensive research on this compound's specific receptor-mediated interactions is less detailed in the provided search results compared to its OAT activity, its structural similarity to trazodone suggests potential involvement in similar pathways. Trazodone's mechanism involves antagonism at serotonin 5-HT2A and 5-HT2C receptors and inhibition of serotonin reuptake pharmgkb.orghres.canih.govdrugbank.com. These actions contribute to its antidepressant and anxiolytic effects. Given that this compound is an active metabolite, it is plausible that it may contribute to or modulate these serotonergic effects, although the extent of its activity at specific serotonin receptors requires further dedicated study.
Compound List:
this compound
Trazodone
m-chlorophenylpiperazine (mCPP)
Investigation of Adrenergic Receptor Interactions
Investigations into the interactions of this compound with adrenergic receptors are not extensively detailed in the provided scientific literature. The majority of research concerning adrenergic receptor modulation in the context of Trazodone's metabolism has focused on the parent compound, Trazodone, and its other primary active metabolite, meta-chlorophenylpiperazine (mCPP). These studies indicate that Trazodone itself acts as an antagonist at α1- and α2-adrenergic receptors wikipedia.orgdrugbank.comnih.govresearchgate.netfaimallusr.commeded101.compharmgkb.orgnih.govresearchgate.netannualreviews.org. However, specific data detailing the affinity or activity of this compound at these or other adrenergic receptor subtypes is not prominently featured in the reviewed sources.
Other Potential Molecular Targets Beyond OATs
The most consistently identified molecular target for this compound is the organic anion transporter 3 (OAT3). Research indicates that this compound functions as an inhibitor of this transporter medchemexpress.combiomol.comglpbio.comtargetmol.comcaymanchem.com. While Trazodone itself interacts with a broad range of molecular targets, including various serotonin receptors (e.g., 5-HT2A, 5-HT1A, 5-HT2C), the serotonin transporter (SERT), and histamine (B1213489) H1 receptors wikipedia.orgdrugbank.comnih.govresearchgate.netfaimallusr.commeded101.compharmgkb.orgnih.govresearchgate.netcellphysiolbiochem.com, the provided literature does not extensively document other specific molecular targets for this compound beyond its inhibitory action on OAT3.
Cellular and Molecular Impact
Effects on Cellular Transport Mechanisms
This compound has been characterized as a modulator of cellular transport mechanisms, specifically through its interaction with organic anion transporters (OATs). Studies have demonstrated that this compound acts as an inhibitor of OAT3, a key transporter involved in the uptake of various organic anions into cells, particularly in the kidneys and liver. The inhibitory potency of this compound against OAT3 is reported with a dissociation constant (Ki) of 16.9 μM. Furthermore, it exhibits selectivity for OAT3 over OAT1, with a significantly higher Ki value (greater than 200 μM) for OAT1, suggesting a more pronounced effect on OAT3-mediated transport medchemexpress.combiomol.comglpbio.comtargetmol.comcaymanchem.com.
| Target Transporter | Inhibition Type | Ki Value (μM) | Selectivity (vs. OAT1) |
| OAT3 | Inhibitor | 16.9 | Selective (>200 μM for OAT1) |
Intracellular Signaling Pathways
Information regarding the specific effects of this compound on intracellular signaling pathways is not extensively detailed in the reviewed scientific literature. While studies have explored the impact of the parent compound, Trazodone, on various intracellular cascades, such as the activation of the AKT pathway and the inhibition of extracellular signal-regulated kinase (ERK) and c-Jun NH2-terminal kinase (JNK) in astrocytes nih.govresearchgate.netresearchgate.net, direct investigations into how this compound modulates these or other signaling pathways are limited. The primary focus for this metabolite in the available research remains its transporter inhibitory activity.
Preclinical Pharmacokinetic Investigations of 4 Hydroxy Trazodone
Absorption and Distribution Studies in Relevant Animal Models
Information regarding the absorption and distribution of 4'-Hydroxy Trazodone (B27368) in preclinical models is limited. The parent compound, Trazodone, is known to be rapidly absorbed after oral administration. drugbank.comnih.gov As a metabolite, 4'-Hydroxy Trazodone would be formed after Trazodone absorption and subsequent hepatic metabolism.
In Vitro Permeability Assessments of Metabolite Transport
Specific in vitro permeability assessments for this compound are not detailed in the provided search results. However, it is noted that this compound acts as an inhibitor of organic anion transporter 3 (OAT3), with a Ki of 16.9 µM, and shows selectivity for OAT3 over OAT1. vulcanchem.commedchemexpress.comcaymanchem.combiomol.com This suggests that its transport across biological membranes might be influenced by these transporters.
Tissue Distribution Profiles of 4'-Hydroxytrazodone
Direct data on the tissue distribution profiles of this compound in animal models are not explicitly provided in the search results. For the parent compound, Trazodone, a volume of distribution of 0.47 to 0.84 L/kg has been reported in humans. drugbank.comnih.gov In rats, following intravenous administration of radiolabeled Trazodone, tissue levels of radioactivity (which would include metabolites like this compound) increased rapidly, suggesting distribution into tissues. researchgate.net However, specific quantitative distribution data for this compound itself are lacking.
Elimination Pathways of this compound
The elimination pathways of this compound are not explicitly detailed in the provided literature. However, general principles of drug metabolism and excretion suggest that it would be subject to further metabolic transformations or excretion.
Renal Excretion Mechanisms of Metabolites
While specific renal excretion mechanisms for this compound are not detailed, it is understood that polar metabolites are generally excreted via the kidneys. trc-p.nlmsdmanuals.comicp.org.nz Trazodone itself is primarily excreted via urine as metabolites, with less than 1% of the parent drug excreted unchanged. drugbank.comwikipedia.orgmedcentral.comavma.org It is plausible that this compound, being a hydroxylated metabolite, would also be subject to renal excretion, potentially after further conjugation (e.g., glucuronidation or sulfation) to increase its water solubility. researchgate.nettrc-p.nlmsdmanuals.com
Biliary Excretion and Enterohepatic Recirculation of Metabolites
The provided literature does not offer specific information on the biliary excretion or potential enterohepatic recirculation of this compound. Enterohepatic recirculation involves the excretion of a compound or its metabolite into bile, followed by reabsorption from the intestine. researchgate.netresearchgate.netnih.govtaylorandfrancis.com This process can prolong the half-life and lead to multiple peaks in plasma concentration-time profiles. researchgate.netresearchgate.netnih.gov Without direct studies, it is speculative whether this compound undergoes such a pathway.
In Vivo Preclinical Models for Metabolite Disposition Studies
Rat Models of Trazodone Metabolism and Metabolite Disposition
Research into the metabolism and disposition of trazodone in rat models has provided insights into the pharmacokinetic behavior of its metabolites, including this compound. Studies have examined the presence and concentration of trazodone and its metabolites in plasma and brain tissue following administration.
One study investigating the pharmacokinetics of trazodone in Sprague-Dawley rats found that both trazodone and its active metabolite, m-chlorophenylpiperazine (m-CPP), rapidly appeared in plasma and brain tissue after administration. While plasma concentrations of m-CPP were lower than those of trazodone, brain concentrations of m-CPP exceeded those of trazodone following a single dose. However, during chronic administration, m-CPP concentrations at steady-state were lower than trazodone concentrations in brain tissue, suggesting a dynamic disposition over time nih.gov.
Further investigations into trazodone metabolism in rats have identified a major metabolite in rat bile and urine as the glucuronide conjugate of trazodone hydroxylated at the C4 position of the benzene (B151609) ring. This indicates that hydroxylation, particularly at the 4' position, followed by glucuronidation, is a significant metabolic pathway for trazodone in rats researchgate.net. Studies have also shown that the concentration of unchanged trazodone in rat brain is higher than in plasma researchgate.net.
Other Relevant Animal Models
Information regarding the preclinical pharmacokinetic investigations of this compound in animal models other than rats is limited within the provided search results. The primary focus of the available research appears to be on rat models or general in vitro human studies. Therefore, a detailed breakdown of findings in other specific animal species for this compound's pharmacokinetics is not available from the current search scope.
Analytical Methodologies for 4 Hydroxy Trazodone Quantification and Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the identity and elucidating the structure of chemical compounds. While specific spectroscopic data for 4'-Hydroxy Trazodone (B27368) is not extensively detailed in the reviewed literature, general spectroscopic approaches used for Trazodone and its related compounds provide insight into potential characterization strategies.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a common technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. Studies involving Trazodone hydrochloride have utilized UV-Vis spectrophotometry for its determination in bulk and pharmaceutical formulations researchgate.netresearchgate.netomicsonline.orgresearchgate.netnih.gov. These methods typically involve measuring the absorbance at a specific wavelength (λmax), which for Trazodone hydrochloride has been reported around 246 nm researchgate.net and 249 nm omicsonline.org. Spectrophotometric methods have also been developed for the assay of Trazodone hydrochloride based on the formation of ion-association complexes, with absorption maxima reported at 423 nm and 408 nm nih.gov. However, specific λmax values or detailed UV-Vis spectral data for 4'-Hydroxy Trazodone were not found in the scope of this review.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for determining the precise structure of organic molecules by providing detailed information about the atomic connectivity and chemical environment. NMR has been employed in the characterization of Trazodone hydrochloride and its related impurities, with studies reporting ¹H NMR data with specific chemical shifts (δ values) . Furthermore, ¹³C solid-state NMR has been used to analyze different salt forms of Trazodone, highlighting differences in chemical shifts that aid in structural differentiation nih.govpreprints.orgresearchgate.net. While NMR is crucial for structural elucidation, specific experimental ¹H and ¹³C NMR data tables for this compound were not identified in the reviewed literature.
Bioanalytical Method Validation for this compound
Bioanalytical method validation is essential to ensure that a method is suitable for its intended purpose, such as quantifying a drug or its metabolite in biological matrices. Key validation parameters include specificity, selectivity, linearity, and limits of detection and quantification. While many studies focus on Trazodone, the principles and findings are often applicable to its metabolites like this compound.
Specificity and Selectivity
Specificity and selectivity are critical for ensuring that an analytical method accurately measures the target analyte without interference from other components in the sample matrix. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) methods developed for the analysis of Trazodone and related compounds have demonstrated high selectivity and specificity nih.govnih.govinnovareacademics.innih.gov. These methods are designed to distinguish the analyte of interest from endogenous substances and other co-administered drugs. For instance, LC-MS/MS methods have shown no interfering peaks in plasma samples, confirming their selectivity nih.gov. Similarly, other HPLC methods for Trazodone hydrochloride have demonstrated specificity by achieving separation of the main compound from its related impurities, indicated by distinct retention times scholarsresearchlibrary.com.
Linearity and Calibration Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range defines the interval over which the method is validated to provide acceptable accuracy and precision.
Several bioanalytical methods have reported linearity for Trazodone or a group of analytes that may include its metabolites. For example, a forensic toxicology method demonstrated linearity in the range of 5-1000 ng/mL with coefficients of determination above 0.99 for all analytes . LC-MS/MS methods for Trazodone have reported calibration curve ranges from 1-3000 ng/mL nih.govnih.govinnovareacademics.in, 5-3000 ng/mL nih.gov, or 25.2640-352.3060 ng/mL ejpmr.com. Other spectrophotometric and chromatographic methods for Trazodone hydrochloride have shown linearity in ranges such as 5-35 µg/mL researchgate.net, 1-30 µg mL⁻¹ researchgate.net, and 5-25 µg/ml omicsonline.org.
Table 1: Calibration Ranges and Linearity for Trazodone and Related Analytes
| Method Type | Analyte(s) | Calibration Range | Correlation Coefficient (r or r²) | Reference |
| LC-MS/MS | Trazodone | 1-3000 ng/mL | Not specified | nih.gov |
| LC-MS/MS | Trazodone | 5-3000 ng/mL | Not specified | nih.gov |
| LC-MS/MS | Trazodone | 5.230-3025.166 ng/mL | Not specified | innovareacademics.in |
| LC-MS/MS | Trazodone | 2-2000 ng/mL | Not specified | nih.gov |
| Forensic LC | Various | 5-1000 ng/mL | > 0.99 | |
| UV-Vis | Trazodone | 5-35 µg/mL | Not specified | researchgate.net |
| UV-Vis | Trazodone | 1-30 µg mL⁻¹ | Not specified | researchgate.net |
| UV-Vis | Trazodone | 5-25 µg/ml | 0.9992 | omicsonline.org |
| Spectrophotometric | Trazodone | 5–30 μg/mL | 0.9998 | researchgate.net |
Detection and Quantification Limits
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be reliably quantified with acceptable accuracy and precision.
Studies have reported various LOD and LOQ values for Trazodone and related analytes. For instance, LC-MS/MS methods have reported LODs of 0.3 ng/mL and LOQs of 1 ng/mL for Trazodone nih.gov. A forensic method indicated LODs ranging from 3 to 4 ng/mL and LOQs of 5 ng/mL for a group of analytes . Other methods have reported LODs of 0.5 ng/mL and LOQs of 2.5 ng/mL soft-tox.org, or LODs of 0.1605 µg/mL and LOQs of 0.4866 µg/mL for Trazodone omicsonline.org. Detection limits for Trazodone have also been reported as 0.27 μg/mL researchgate.net.
Table 2: Detection and Quantification Limits for Trazodone and Related Analytes
| Method Type | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Trazodone | 0.3 ng/mL | 1 ng/mL | nih.gov |
| Forensic LC | Various | 3-4 ng/mL | 5 ng/mL | |
| GC-MS | Various | 0.5-0.75 ng/mL | 2.5 ng/mL | soft-tox.org |
| UV-Vis | Trazodone | 0.1605 µg/mL | 0.4866 µg/mL | omicsonline.org |
| Spectrophotometric | Trazodone | 0.27 μg/mL | Not specified | researchgate.net |
Compound List:
this compound
Trazodone Hydrochloride
Trazodone
1-(3'-chlorophenyl)piperazine (m-CPP)
Accuracy and Precision
Accuracy and precision are fundamental parameters in the validation of analytical methods, ensuring that the results obtained are close to the true value and are reproducible, respectively. Studies employing LC-MS/MS for trazodone analysis, which are transferable to its metabolites, consistently report excellent performance in these areas.
For instance, intra-day accuracy has been reported to range from 91.5% to 104.3%, with intra-day precision (% Coefficient of Variation, %CV) falling between 2.2% and 7.2% scispace.com. Inter-day assessments show comparable reliability, with accuracy values spanning from 89.6% to 105.8% and inter-day precision ranging from 1.8% to 10.5% scispace.com. Other validation studies have demonstrated inter-day precision and accuracy for quality control samples within ranges such as 2.0–7.7% and 100.2–102.9%, respectively nih.gov. Precision, often expressed as %CV, for analytes in similar studies has been reported to be less than or equal to 8.4% across various validation runs researchgate.net. These findings underscore the robustness and reliability of LC-MS/MS methods for quantifying trazodone and its metabolites in biological samples.
Recovery and Matrix Effects
Extraction efficiency, quantified as recovery, and the impact of the biological matrix on ionization efficiency, known as matrix effects, are critical for accurate quantification.
Recovery measures the efficiency of the sample preparation process in extracting the analyte from the matrix. Mean recovery values for trazodone from human plasma have been reported around 88% innovareacademics.inresearchgate.net. When using an internal standard (IS) like trazodone-d6, the recovery has been noted to be approximately 70.3% innovareacademics.in. Broader recovery studies across various sample forms (powder, liquid, tablet, capsule) have yielded values ranging from 80.13% to 113.76% researchgate.net.
Matrix effects can lead to either ion suppression or ion enhancement during the mass spectrometric detection, potentially affecting the accuracy of the assay. Studies have indicated that LC-MS/MS methods, when properly developed and validated, exhibit minimal matrix interference. For example, some methods have reported no significant matrix interference or ion suppression/enhancement innovareacademics.innih.gov. The coefficient of variation for IS-normalized matrix factors has been reported as low as 0.9% for high-quality control samples and 3.1% for low-quality control samples, suggesting a stable ionization process innovareacademics.in. While matrix effects can vary depending on the specific biological matrix (e.g., plasma, urine, tissue homogenate) and the sample preparation technique, careful method development, including the use of appropriate internal standards and optimized extraction protocols, helps to mitigate these effects thermofisher.comnih.gov.
Sample Preparation Strategies for Biological Matrices
Effective sample preparation is paramount to remove interfering substances from the biological matrix and to concentrate the analyte, thereby enhancing the sensitivity and reliability of the analytical method. For the analysis of this compound in biological matrices such as plasma and urine, several strategies are commonly employed:
Protein Precipitation (PPT): This is a widely used and efficient method for plasma samples. It involves adding a precipitating agent, typically an organic solvent like acetonitrile (B52724) or methanol, to the plasma sample. The proteins are denatured and precipitate out, allowing the supernatant containing the analyte to be collected for analysis. This method is often favored for its simplicity and speed nih.govinnovareacademics.inresearchgate.netnih.gov.
Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases. For plasma samples, this often entails adding an organic solvent (e.g., ethyl acetate, n-hexane) and a buffer to the sample, followed by vigorous mixing and centrifugation. The organic layer containing the extracted analyte is then collected for analysis researchgate.netscispace.cominnovareacademics.inwa.gov.
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material to selectively retain the analyte while allowing matrix components to pass through, or vice versa. Various SPE cartridges, such as C8 reversed-phase or mixed-mode cartridges, are employed for plasma and urine samples. SPE can provide cleaner extracts compared to PPT or LLE, potentially reducing matrix effects and improving sensitivity, although it can be more time-consuming innovareacademics.inresearchgate.netthermofisher.comnih.govnih.govdergipark.org.tr.
Direct Dilution: For certain matrices like urine, direct dilution with a suitable solvent may be employed as a simpler sample preparation step, particularly when coupled with highly sensitive detection methods like LC-MS/MS. However, this approach may be more susceptible to matrix effects thermofisher.comdergipark.org.tr.
The choice of sample preparation strategy depends on factors such as the biological matrix, the required sensitivity, the specific LC-MS/MS system used, and the throughput demands of the study. The use of isotopically labeled internal standards (e.g., Trazodone-d6) is a common practice across these methods to compensate for variations in extraction efficiency and matrix effects, thereby improving the accuracy and precision of the quantification nih.govinnovareacademics.innih.gov.
Research on Synthesis and Derivatization of 4 Hydroxy Trazodone and Analogues
Synthetic Routes for 4'-Hydroxy Trazodone (B27368)
The synthesis of 4'-Hydroxy Trazodone is primarily understood through its role as a metabolite of trazodone. Direct, standalone synthetic routes specifically for this compound are not extensively documented in the provided literature. However, its structure suggests potential synthetic pathways.
Chemical Synthesis from Trazodone or Precursors
Trazodone itself is synthesized through the condensation of key precursors. A common route involves the reaction between N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine and s-triazolo-[4,3-a]-pyridin-3-one google.comgoogle.comijrpr.comtdcommons.org. This reaction typically occurs in polar aprotic solvents in the presence of a base google.comgoogle.comtdcommons.org.
This compound is identified as a significant metabolite of trazodone nih.govdrugbank.comcaymanchem.comwikipedia.orgbiomol.commedchemexpress.comhres.ca. Research suggests that metabolic pathways can involve the hydroxylation of the phenyl ring of trazodone, leading to the formation of 4'-hydroxy metabolites, including this compound nih.govdrugbank.com. This implies that a potential chemical synthesis could involve the hydroxylation of trazodone. Alternatively, based on its chemical name, 2-[3-[4-(3-chloro-4-hydroxyphenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one caymanchem.combiomol.com, synthesis could involve a precursor already containing the hydroxyl group on the phenyl ring, such as 1-(3-chloro-4-hydroxyphenyl)-4-(3-chloropropyl)piperazine, reacted with s-triazolo-[4,3-a]-pyridin-3-one. However, specific protocols for this direct synthesis are not detailed in the provided search results.
Table 1: Key Synthetic Precursors and Trazodone Synthesis
| Reaction Component 1 | Reaction Component 2 | Typical Conditions | Product | Reference(s) |
| N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine | s-triazolo-[4,3-a]-pyridin-3-one | Base (e.g., alkali metal carbonate, NaOH), polar aprotic solvent (e.g., DMF, DMAc), elevated temperature (reflux) | Trazodone | google.comgoogle.comtdcommons.org |
| N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine | s-triazolo-[4,3-a]-pyridin-3-one | Base, solvent (e.g., dioxane), reflux google.com | Trazodone | google.com |
| 2-(3-halopropyl)-1,2,4-triazolo-[4,3-a]-pyridin-3-(2H)-one | 1-(3-chlorophenyl)piperazine hydrochloride | Microwave irradiation, bases (e.g., K₂CO₃, Na₂CO₃) researchgate.net | Trazodone | researchgate.net |
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure influence its biological activity. While direct derivatization studies focusing on this compound are not explicitly detailed, extensive SAR research has been conducted on trazodone analogues. These studies aim to identify structural modifications that enhance affinity for specific receptors or improve pharmacological profiles.
Research has explored various modifications to the trazodone scaffold, including alterations to the piperazine (B1678402) ring substituents and the propyl linker. For instance, hexyl analogues of trazodone, such as 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- google.comgoogle.comnih.govtriazolo[4,3-a]pyridin-3(2H)-one, have been synthesized and evaluated for their affinity to serotonin (B10506) receptors (5-HT1A and 5-HT7) mdpi.com. These studies often involve replacing the propyl chain with longer alkyl chains or modifying the aryl group attached to the piperazine ring nih.govmdpi.comnih.gov. Such modifications help in understanding the pharmacophore requirements for receptor binding and potential therapeutic effects, such as antidepressant activity nih.govmdpi.comnih.gov.
Table 2: Examples of Trazodone Analogues and SAR Focus
| Analogue Type | Structural Modification Focus | SAR Focus | Reference(s) |
| Hexyl Analogues | Replacement of propyl linker with hexyl chain | Affinity for 5-HT1A and 5-HT7 receptors, antidepressant-like activity mdpi.com | mdpi.com |
| Pyridazinone Derivatives | Substitution on pyridazinone core, related to trazodone structure | Analgesic activity, correlation with lipophilicity, electronic, and steric factors nih.gov | nih.gov |
| 1-phenyl- and 1-(3-chlorophenyl)piperazines with varied propyl fragments | Modification of the propyl fragment and piperazine substituents | 5-HT1A and 5-HT2A receptor binding profiles, potential antidepressant activity nih.gov | nih.gov |
Development of Radiolabeled this compound (e.g., [14C]-labeled)
Radiolabeling is a critical tool in pharmacokinetic and metabolic studies, allowing researchers to track the distribution, metabolism, and excretion of a compound within biological systems. Carbon-14 ([¹⁴C]) is a standard radioisotope used for this purpose due to its long half-life and beta-particle emission, which is detectable with high sensitivity nih.gov.
Studies have utilized radiolabeled trazodone to investigate its metabolic fate and excretion. For instance, approximately 60-70% of ¹⁴C-labeled trazodone was found in urine within two days, and 9-29% in feces over 60-100 hours drugbank.comhres.ca. These studies provide essential data on the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.
Drug Drug Interactions Involving 4 Hydroxy Trazodone
Modulation of Organic Anion Transporters (OATs)
Organic Anion Transporters (OATs) are integral to the renal and hepatic transport of numerous endogenous substances and xenobiotics, including many pharmaceutical agents and their metabolites. Emerging research indicates that 4'-Hydroxy Trazodone (B27368) can significantly influence the activity of these transporters.
Implications for Co-administered Drugs Transported by OAT3
Studies have identified 4'-Hydroxy Trazodone as an inhibitor of Organic Anion Transporter 3 (OAT3) nih.govmedchemexpress.comcaymanchem.comglpbio.com. In vitro investigations have quantified its inhibitory potency against OAT3, reporting a Ki value of 16.9 µM nih.govmedchemexpress.comcaymanchem.comglpbio.com. Notably, this compound demonstrates selectivity for OAT3, with a significantly higher Ki value (>200 µM) for OAT1, indicating a preferential interaction with OAT3 nih.govmedchemexpress.comcaymanchem.comglpbio.com.
This selective inhibition of OAT3 has direct implications for the pharmacokinetics of co-administered drugs that are substrates for this transporter. When a drug is eliminated via OAT3-mediated renal secretion, concurrent exposure to this compound could impede this process. Such an interaction may lead to an accumulation of the co-administered drug in the plasma, potentially exacerbating its therapeutic effects or increasing the risk of adverse events. While direct clinical evidence linking this compound-mediated OAT3 inhibition to specific patient outcomes is still developing, the in vitro data provide a strong mechanistic basis for potential DDIs involving OAT3 substrates.
Data Table 7.1.1: Inhibition of Organic Anion Transporters by this compound
| Transporter | Inhibition Constant (Ki) | Selectivity (Ki OAT1 / Ki OAT3) | Reference(s) |
| OAT3 | 16.9 µM | > 11.8 (OAT1 Ki > 200 µM) | nih.govmedchemexpress.comcaymanchem.comglpbio.com |
| OAT1 | > 200 µM | nih.govmedchemexpress.comcaymanchem.comglpbio.com |
Note: Data presented are derived from in vitro experimental findings.
Potential for Cytochrome P450 Enzyme Inhibition or Induction by the Metabolite Itself
The direct impact of this compound on Cytochrome P450 (CYP) enzymes, specifically its potential for inhibition or induction, has not been extensively characterized in the available literature. The parent compound, trazodone, is known to be metabolized by hepatic CYP enzymes, primarily CYP3A4, with contributions from CYP2D6 and CYP1A2 vulcanchem.comwikipedia.orgpharmgkb.orgnih.gov. While these pathways are well-documented for trazodone, direct studies investigating whether this compound itself acts as a CYP inhibitor or inducer are limited.
However, research has indicated that the 4'-hydroxylation pathway, which forms this compound, might be indirectly linked to CYP2D6 activity in the context of reactive metabolite formation nih.gov. This suggests a complex interplay within the metabolic pathways, but does not confirm direct inhibitory or inductive effects of this compound on CYP enzymes. Further dedicated in vitro studies are necessary to elucidate the specific interactions of this compound with the CYP enzyme system.
Broader Pharmacokinetic Interaction Potential
The pharmacokinetic profile of this compound is inherently tied to the metabolism and disposition of its parent drug, trazodone. Trazodone's extensive hepatic metabolism, predominantly mediated by CYP3A4, means that factors affecting CYP3A4 activity can influence the formation rate of this compound vulcanchem.comwikipedia.orgpharmgkb.orgnih.gov. Consequently, co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) could potentially increase systemic exposure to this compound, while CYP3A4 inducers (e.g., rifampicin, St. John's wort) might decrease it.
The elimination of trazodone and its metabolites is primarily renal vulcanchem.com. If this compound is a substrate for other renal transporters, such as OAT1 or other members of the SLC transporter family, it could be susceptible to interactions with drugs that modulate these transporters. Such interactions could alter the clearance and systemic levels of this compound, potentially impacting its own transporter-mediated interactions. However, specific data detailing the involvement of this compound with transporters beyond OAT3, or its broader pharmacokinetic interactions, are not extensively documented in the current scientific literature.
Future Research Directions and Unexplored Avenues
Comprehensive Biological Profiling of 4'-Hydroxy Trazodone (B27368) Beyond OATs
While 4'-Hydroxy Trazodone has been identified as an inhibitor of organic anion transporter 3 (OAT3) with a Ki of 16.9 µM, selective over OAT1 (Ki > 200 µM) medchemexpress.comcaymanchem.com, its broader biological activity profile remains largely unexplored. Future research should aim to comprehensively map its interactions with a wider array of biological targets. This includes investigating its affinity and efficacy at various neurotransmitter receptors (e.g., serotonin (B10506), dopamine, adrenergic, histamine (B1213489) receptors) and transporters beyond OATs, which could reveal novel therapeutic or adverse effects. Studies could also focus on its potential enzymatic activities or its influence on cellular signaling pathways. Understanding these interactions is crucial for a complete picture of its pharmacological role, potentially uncovering new therapeutic applications or mechanisms underlying trazodone's effects.
Advanced In Silico Modeling of Metabolite-Target Interactions
Computational approaches offer a powerful means to predict and understand metabolite-target interactions, especially when experimental data is limited. Future research should leverage advanced in silico modeling techniques, such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, to predict the binding affinities and potential interactions of this compound with a wide range of biological targets. These studies could prioritize targets identified in preliminary screens or those known to be modulated by Trazodone or its other metabolites. Such modeling can help prioritize experimental investigations, identify potential off-target effects, and provide insights into the structural basis of its interactions.
Role of Genetic Polymorphisms in 4'-Hydroxytrazodone Formation and Disposition
The metabolism of Trazodone, including the formation of this compound, is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and potentially CYP2D6 vulcanchem.comdrugbank.compharmgkb.orgnih.govhres.camedcentral.comijrpr.com. Genetic polymorphisms in these enzymes can significantly influence drug metabolism and disposition, leading to inter-individual variability in drug response and adverse effects. Future research should systematically investigate the impact of known genetic polymorphisms in CYP3A4, CYP2D6, and other relevant metabolic enzymes (e.g., CYP1A2) on the formation rate and clearance of this compound. Studies could also explore the role of genetic variations in transporter proteins, such as ABCB1 (P-glycoprotein), which has been shown to influence Trazodone pharmacokinetics researchgate.netnih.gov. Understanding these genetic influences is critical for personalized medicine approaches, potentially allowing for the prediction of individuals who may have altered levels of this compound, thereby impacting their response to Trazodone therapy.
Q & A
Basic: How can researchers characterize the physicochemical properties of 4'-Hydroxy Trazodone for experimental reproducibility?
Methodological Answer:
- Key Parameters : Measure melting point (147–149°C), density (1.4 g/cm³), and logP (2.07) using differential scanning calorimetry (DSC) and HPLC-based logP determination .
- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS; observed m/z 387.146) and nuclear magnetic resonance (NMR) spectroscopy to validate the molecular structure (C₁₉H₂₂ClN₅O₂). Cross-reference with CAS registry data (53818-10-3) .
- Storage : Store as a powder at -20°C for long-term stability; avoid repeated freeze-thaw cycles in solvent-based formulations .
Basic: What strategies address solubility challenges of this compound in in vitro and in vivo studies?
Methodological Answer:
- In Vitro : Prioritize DMSO for stock solutions (e.g., 50 mg/mL). For aqueous systems, use co-solvents like ethanol or DMF (<1% v/v to minimize cytotoxicity) .
- In Vivo : For animal studies, use injectable formulations such as DMSO:Tween 80:Saline (10:5:85) or oral suspensions in 0.5% carboxymethyl cellulose (CMC). Validate solubility via dynamic light scattering (DLS) to confirm homogeneity .
Basic: How can researchers validate the identity of this compound in biological matrices?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times to reference standards.
- Mass Spectrometry : Perform LC-MS/MS in multiple reaction monitoring (MRM) mode, targeting the parent ion (m/z 388.1 → 176.0 for quantification) .
- Literature Cross-Validation : Confirm spectral data against primary literature via SciFinder or Reaxys, ensuring alignment with reported CAS 53818-10-3 .
Advanced: What mechanistic insights explain this compound’s selective inhibition of OAT3 (Ki = µM) over OAT1 (Ki > 200 µM)?
Methodological Answer:
- Binding Studies : Conduct competitive inhibition assays using radiolabeled substrates (e.g., [³H]-estrone sulfate for OAT3). Compare IC₅₀ values across transporters .
- Molecular Docking : Model interactions with OAT3’s substrate-binding pocket using Schrödinger Suite or AutoDock. Identify key residues (e.g., lysine or arginine) that enhance selectivity .
- Mutagenesis : Validate critical binding sites by expressing OAT3 mutants in HEK293 cells and assessing inhibition kinetics .
Advanced: How can contradictory findings on this compound’s neuroprotective effects be reconciled?
Methodological Answer:
- Model Comparison : Replicate in vivo studies (e.g., prion-disease vs. tauopathy mouse models) using consistent dosing (40 mg/kg, i.p.) and endpoints (motor function, histopathology). Control for metabolite conversion rates .
- Pharmacokinetic Profiling : Measure brain-to-plasma ratios via microdialysis to assess blood-brain barrier penetration .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to compare downstream effects (e.g., ER stress pathways) across models .
Advanced: How to design experiments investigating this compound’s dual mechanisms (e.g., OAT3 inhibition and serotonin modulation)?
Methodological Answer:
- Dose-Response Curves : Establish EC₅₀ values for serotonin receptor modulation (e.g., 5-HT₂A) using electrophysiology in dorsal raphe neurons .
- Cross-Validation : Apply selective antagonists (e.g., ketanserin for 5-HT₂A) to isolate OAT3-specific effects in dual-mechanism studies .
- Systems Pharmacology : Use computational models (e.g., PK/PD simulations) to predict interactions between transporter inhibition and neurotransmitter dynamics .
Advanced: What analytical methods ensure accurate quantification of this compound in complex matrices?
Methodological Answer:
- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (SPE) for plasma/brain homogenates.
- LC-MS/MS Optimization : Employ deuterated internal standards (e.g., Trazodone-d6) to correct for matrix effects .
- Validation : Follow FDA guidelines for precision (<15% RSD), accuracy (85–115%), and lower limit of quantification (LLOQ ≤ 1 ng/mL) .
Advanced: How does this compound’s stability vary under different storage and experimental conditions?
Methodological Answer:
- Forced Degradation : Expose to heat (50°C), light (ICH Q1B), and pH extremes (1–13) to identify degradation products via UPLC-PDA .
- Long-Term Stability : Monitor stock solutions (-80°C vs. -20°C) at 0, 3, and 6 months. Use ANOVA to compare degradation rates .
- In Silico Prediction : Apply software like ADMET Predictor to estimate shelf-life based on molecular descriptors .
Advanced: What structural modifications enhance this compound’s selectivity or potency as an OAT3 inhibitor?
Methodological Answer:
- SAR Studies : Synthesize analogs with substitutions at the chlorophenyl or piperazine moieties. Test Ki values using HEK293-OAT3 cells .
- Metabolite Screening : Use human liver microsomes (HLMs) to assess metabolic stability and identify active derivatives .
- Crystallography : Co-crystallize OAT3 with this compound to guide rational design (e.g., improving hydrophobic interactions) .
Advanced: How can computational modeling predict this compound’s interactions with non-target proteins?
Methodological Answer:
- Proteome Screening : Use SwissTargetPrediction or SEA to identify off-targets (e.g., kinases, GPCRs) .
- Molecular Dynamics : Simulate binding to predicted off-targets (e.g., 5-HT receptors) over 100 ns trajectories to assess stability .
- Validation : Test top computational hits in vitro using radioligand displacement assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
